molecular formula C9H10BrNO B168881 2-(2-Bromophenyl)-N-methylacetamide CAS No. 141438-47-3

2-(2-Bromophenyl)-N-methylacetamide

Cat. No. B168881
M. Wt: 228.09 g/mol
InChI Key: GLJWLOQCRSVLGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with organometallic reagents or the functionalizing deboronation of alkyl boronic esters . Another method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .

Scientific Research Applications

  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Industry
    • Application : “2-(2-Bromophenyl)ethylamine” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs.
  • Antimicrobial and Antiproliferative Agents

    • Field : Medical Research
    • Application : Derivatives of “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” have been synthesized and studied for their antimicrobial and antiproliferative (anticancer) activities .
    • Method of Application : The compounds were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data . They were then evaluated for their in vitro antimicrobial activity against bacterial and fungal species, and anticancer activity against human breast adenocarcinoma cancer cell line (MCF7) .
    • Results or Outcomes : Some of the synthesized compounds showed promising antimicrobial activity, and a few were found to be active against the breast cancer cell line .
  • Synthesis of ABAD Inhibitors

    • Field : Medicinal Chemistry
    • Application : “2-(2-Bromophenyl)pyrrolidine” plays a crucial role in the synthesis of Amyloid Binding Alcohol Dehydrogenase (ABAD) inhibitors . These inhibitors have promising therapeutic potential for diseases such as Alzheimer’s and cancer .
    • Method of Application : The specific structure and functional groups of “2-(2-Bromophenyl)pyrrolidine” enable it to interact effectively with the target enzyme, NAD+H (NADH), thereby modulating its activity non-competitively .
    • Results or Outcomes : The non-competitive inhibition of ABAD by these inhibitors highlights their potential therapeutic relevance in the treatment and prevention of diseases such as Alzheimer’s and cancer .
  • Synthesis of Triphenylenes

    • Field : Organic Chemistry
    • Application : Ortho-substituted aryl boronates, which could be related to “2-(2-Bromophenyl)-N-methylacetamide”, are introduced as aryne precursors for transition-metal-catalyzed transformations . These transformations result in the formation of useful triphenylene compounds .
    • Method of Application : On treatment with tBuOK and Pd(0), metal-bound aryne intermediates are formed that undergo effective trimerization to form triphenylene compounds .
    • Results or Outcomes : The resulting triphenylene compounds could have various applications in material science and drug discovery .
  • Preparation of Bcl-2 Inhibitors

    • Field : Medicinal Chemistry
    • Application : “2-(2-Bromophenyl)pyrrolidine” is involved in preparing Bcl-2 inhibitors . These inhibitors are important in addressing diseases related to Bcl-2 dysregulation, such as cancers and autoimmune disorders .
    • Method of Application : The specific structure and functional groups of “2-(2-Bromophenyl)pyrrolidine” enable it to interact effectively with the target proteins . The compounds derived from “2-(2-Bromophenyl)pyrrolidine” exhibit potent inhibitory effects on target proteins .
    • Results or Outcomes : The resulting inhibitors suggest a novel class of inhibitors with potential efficacy against resistant mutations .
  • Analytical Reference Standard

    • Field : Analytical Chemistry
    • Application : “2-bromo Deschloroketamine” is an analytical reference standard categorized as an arylcyclohexylamine . This product is intended for research and forensic applications .
    • Method of Application : The compound is used as a reference standard in various analytical methods, including chromatography and spectroscopy .
    • Results or Outcomes : The use of this compound as a reference standard can help ensure the accuracy and reliability of analytical results .

properties

IUPAC Name

2-(2-bromophenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11-9(12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJWLOQCRSVLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593167
Record name 2-(2-Bromophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-N-methylacetamide

CAS RN

141438-47-3
Record name 2-(2-Bromophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromophenyl acetic acid (2.15 g) in dichloromethane (100 ml) was added methylamine (2M solution in tetrahydrofuran, 6 ml), 4-dimethylaminopyridine (1.32 g) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (2.055 g). The mixture was left to stir at room temperature for 16 hours, after which the organic portion was washed with 2M aqueous hydrogen chloride, dried over magnesium sulfate and filtered. The filtrate was concentrated to give a solid (2.04 g)
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
2.055 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.32 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Elban, JC Chapuis, M Li, SM Hecht - Bioorganic & medicinal chemistry, 2007 - Elsevier
Described herein is the first total synthesis and structural confirmation of cepharadione A, a naturally occurring DNA damaging agent. Also reported is the synthesis of cepharadione B, a …
Number of citations: 12 www.sciencedirect.com

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